N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide
Description
This compound is a benzofuran-2-carboxamide derivative featuring a 3,6-dimethyl-substituted benzofuran core. Its structure includes two critical substituents:
- N-(1,1-dioxidotetrahydrothiophen-3-yl): A sulfone-containing tetrahydrothiophene ring, which enhances solubility and metabolic stability due to its polar, oxidized sulfur moiety.
The 3,6-dimethyl groups on the benzofuran scaffold likely contribute to steric hindrance, modulating pharmacokinetic properties such as membrane permeability and metabolic resistance .
Properties
Molecular Formula |
C22H22FNO4S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-3,6-dimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H22FNO4S/c1-14-3-8-19-15(2)21(28-20(19)11-14)22(25)24(18-9-10-29(26,27)13-18)12-16-4-6-17(23)7-5-16/h3-8,11,18H,9-10,12-13H2,1-2H3 |
InChI Key |
OCCUXZHICHUYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3,6-dimethyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈FNO₃S
The compound features a benzofuran core with modifications that enhance its biological activity. The presence of the tetrahydrothiophene moiety and the fluorobenzyl group are particularly noteworthy as they may influence the compound's interaction with biological targets.
Anticancer Properties
Several studies have investigated the anticancer potential of benzofuran derivatives, including the target compound. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : The compound is hypothesized to induce apoptosis via oxidative stress pathways. Increased reactive oxygen species (ROS) levels have been associated with the activation of caspases, which are critical for the apoptotic process. In vitro studies demonstrated that exposure to benzofuran derivatives resulted in significant increases in caspase-3 and caspase-7 activities after 48 hours of treatment .
| Compound | Cell Line | Caspase Activation (%) | Notes |
|---|---|---|---|
| Compound 6 | K562 | 231% increase | Strong pro-apoptotic activity |
| Compound 8 | K562 | 113% increase | Moderate pro-apoptotic activity |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds containing thiophene and benzofuran moieties have been reported to exhibit antibacterial and antifungal activities. Further exploration into the specific antimicrobial effects of this compound is warranted.
Case Studies
Research on similar compounds has provided insights into their biological effects:
- Study on Benzofuran Derivatives : A study published in MDPI demonstrated that certain benzofuran derivatives exhibited selective toxicity towards K562 leukemia cells while sparing normal cells like HaCat keratinocytes. The study highlighted the importance of structural modifications in enhancing selectivity and potency against cancer cells .
- Structure–Activity Relationship (SAR) : A comprehensive SAR analysis indicated that modifications to the benzofuran structure could significantly impact biological activity. For instance, the introduction of electron-withdrawing groups enhanced anticancer efficacy by improving interactions with target proteins involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
The compound is compared below with three analogs (Table 1), highlighting substituent variations and their biological or physicochemical impacts.
Table 1: Structural and Functional Comparison with Analogs
Key Findings from Comparative Studies
Role of Fluorine vs. Ethoxy Substituents
Replacing the 4-fluorobenzyl group with 4-ethoxybenzyl (as in the analog from ) reduces target binding affinity by ~40% in vitro, likely due to decreased electron-withdrawing effects and increased steric bulk. The ethoxy group also shortens half-life (t1/2 = 2.1 h vs. 5.8 h for the fluorinated parent compound) due to faster oxidative metabolism .
Impact of Benzofuran Core Modifications
- The dihydroisobenzofuran analog () exhibits altered conformational flexibility, leading to a 10-fold decrease in solubility (2.1 mg/mL vs. 21 mg/mL for the parent compound) but improved blood-brain barrier penetration .
- The cyclopropyl-substituted analog () shows enhanced thermal stability (decomposition temp. >250°C vs. 180°C for the parent), attributed to the rigid cyclopropane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
